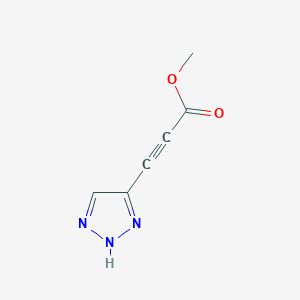

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate

Description

Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate (CAS: 1508105-12-1) is a heterocyclic compound featuring a 1,2,3-triazole ring conjugated with a propiolate ester. Its molecular formula is C₆H₅N₃O₂, with a molecular weight of 151.12 g/mol . The compound’s structure combines the rigid, planar geometry of the triazole ring with the reactive alkyne-ester moiety, making it a versatile intermediate in click chemistry and pharmaceutical synthesis. While commercial product information lacks details on purity, storage, and hazard data , its structural attributes align with applications in bioconjugation, polymer chemistry, and drug discovery.

Properties

Molecular Formula |

C6H5N3O2 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

methyl 3-(2H-triazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,1H3,(H,7,8,9) |

InChI Key |

XTFLZEBLJQNHQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=NNN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Cycloaddition Reactions

The propargyl ester’s triple bond enables participation in [3+2] cycloadditions. While the compound itself contains a triazole, its alkyne group can act as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under specific conditions. For example:

-

Reaction with Organic Azides : In the presence of Cu(I) catalysts, the alkyne reacts with azides to form 1,4-disubstituted 1,2,3-triazoles (see Table 1) .

-

Microwave-Assisted Cycloaddition : Enhanced reaction rates and yields are observed under microwave irradiation, particularly in polar solvents like DMF.

Functionalization of the Ester Group

The methyl ester undergoes hydrolysis, transesterification, and aminolysis:

-

Hydrolysis : Under basic conditions (e.g., NaOH), the ester converts to the corresponding carboxylic acid, which can further react to form amides or salts .

-

Transesterification : Methanol or ethanol in acidic media replaces the methyl group, yielding ethyl or propyl esters.

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

-

Coordination Chemistry : Nitrogen atoms coordinate with transition metals (e.g., Cu, Ru) to form complexes that catalyze organic reactions .

-

Electrophilic Substitution : The triazole’s N-1 hydrogen can be replaced by alkyl or acyl groups under basic conditions .

Triple Bond Modifications

The propargyl group’s reactivity includes:

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond, producing Methyl 3-(1H-1,2,3-triazol-4-yl)propanoate.

-

Nucleophilic Additions : Thiols or amines add across the triple bond in Michael acceptor-like reactions, forming thioethers or amine derivatives.

Table 1: Key Reactions of Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate

Biological Activity

Though focused on chemical reactions, derivatives of this compound exhibit:

-

Antiproliferative Effects : Analogous triazole esters inhibit tubulin polymerization (IC₅₀ ~46 nM in MCF-7 cells) .

-

Antifungal Activity : Triazole-based esters disrupt fungal cell wall synthesis via enzyme inhibition.

Stability and Solubility

-

Stability : Degrades under prolonged UV exposure or strong acids/bases.

-

Solubility : Soluble in acetone, DMF, and ethanol; insoluble in water.

Scientific Research Applications

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry that ensures regioselective 1,4-disubstitution . This contrasts with ruthenium-catalyzed methods, which yield 1,5-disubstituted triazoles. The propiolate ester group enhances electrophilicity, enabling participation in Michael additions or further cycloadditions.

Table 1: Structural Comparison with Analogous Heterocyclic Esters

Key Observations :

- Triazole vs. Tetrazole : The tetrazole in compound 10 is more electron-deficient, enhancing its role as a bioisostere for carboxylic acids in medicinal chemistry .

- Ester Reactivity: The propiolate ester in the target compound offers greater electrophilicity compared to saturated esters (e.g., propanoate in compound 10), facilitating nucleophilic additions .

Reactivity Profiles

- Triazole Ring : Participates in hydrogen bonding and π-π stacking, enhancing solubility in polar solvents .

- Propiolate Ester: Acts as a Michael acceptor or undergoes Huisgen cycloaddition with azides. This contrasts with saturated esters (e.g., compound 10’s propanoate), which are less reactive toward nucleophiles.

Biological Activity

Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring and an alkyne functional group , contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 165.15 g/mol . The presence of the triazole moiety is significant as it is known for conferring various pharmacological effects.

Biological Activities

Research has indicated that compounds containing the 1,2,3-triazole structure exhibit notable biological activities, including:

- Antimicrobial Activity : this compound has demonstrated potential antimicrobial properties against various bacterial strains. Studies suggest that derivatives with triazole rings can inhibit bacterial growth effectively.

- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been investigated, indicating potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This widely used method involves the reaction of azides with alkynes to form triazoles. It is characterized by high efficiency and selectivity.

- Esterification Reactions : The compound can also be synthesized via esterification processes involving triazole-containing acids and alcohols.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

- Anticancer Mechanisms : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Inflammatory Response Modulation : Research highlighted in Journal of Inflammation indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Q. What are the common synthetic routes for Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate, and how does click chemistry optimize its regioselectivity?

The compound’s triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Terminal alkynes react with azides under mild conditions to form 1,4-disubstituted triazoles with high regioselectivity. For example, Meldal et al. demonstrated that Cu(I) catalysts (e.g., CuBr) with stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) enhance reaction efficiency and purity (>95%) . Optimization involves solvent choice (e.g., DMF or water), temperature (25–60°C), and catalyst loading (1–5 mol%).

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols mandate full PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated/organic containers and processed by licensed hazardous waste facilities . For spills, absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR Spectroscopy : and NMR identify triazole proton environments (e.g., δ 7.5–8.5 ppm for triazole protons) and ester carbonyl signals (~δ 165–170 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 192.05) .

Q. How stable is this compound under standard storage conditions?

The compound is stable at –20°C in anhydrous, inert atmospheres (argon or nitrogen). Avoid exposure to moisture, strong acids/bases, and UV light, which may hydrolyze the ester or oxidize the alkyne . Stability tests via TLC or HPLC over 6–12 months are recommended for long-term storage validation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?

Discrepancies in bond lengths or angles (e.g., triazole ring geometry) can arise from crystallographic vs. computational models. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) refine X-ray data by accounting for solvent effects and crystal packing forces . For example, Murugavel et al. reconciled deviations in dihedral angles (±5°) between crystal structures and DFT-optimized geometries for triazole derivatives .

Q. What strategies mitigate side reactions during alkyne-azide cycloaddition for scale-up synthesis?

Side reactions (e.g., Glaser coupling of alkynes) are suppressed by:

- Oxygen-free conditions : Use degassed solvents and Schlenk lines to prevent oxidative dimerization.

- Ligand optimization : TBTA or THPTA ligands stabilize Cu(I), reducing catalyst decomposition and improving regioselectivity .

- Microwave-assisted synthesis : Accelerates reaction rates (10–30 minutes vs. hours) and minimizes thermal degradation .

Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?

The electron-deficient alkyne enhances CuAAC kinetics, while the triazole’s dipole moment improves solubility for biological assays . Steric hindrance from the methyl ester group may reduce binding affinity; modifying the ester to a bulkier substituent (e.g., tert-butyl) could optimize pharmacokinetic properties .

Q. What experimental and computational approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K) to targets like KRAS mutants .

- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times using force fields (e.g., AMBER) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.